{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate
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Overview
Description
{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate is a chemical compound with a complex structure that includes a pyridine ring, a phenylcarbamate group, and a sulfanyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Utilized in the development of new materials and chemical processes, particularly those requiring specific functional groups or reactivity patterns.
Mechanism of Action
The mechanism of action of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol: This compound shares a similar core structure but differs in the functional groups attached to the pyridine ring.
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate: Another similar compound with a different carbamate group, which may result in different reactivity and applications.
Uniqueness
The uniqueness of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate lies in its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15-9-11-18(12-10-15)25-19-16(6-5-13-21-19)14-24-20(23)22-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPQRICALTVYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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